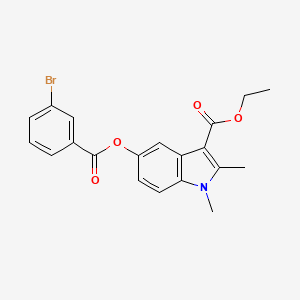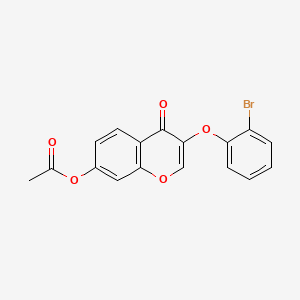![molecular formula C20H23NO5S B11666421 Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetoxybenzamido group, and a thiophene ring substituted with a 2-methylpropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction between an amine and a benzoyl chloride derivative.
Acetylation: The acetoxy group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Nitro, halogen, or sulfonyl derivatives.
Hydrolysis: Carboxylic acids, amines.
科学研究应用
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
相似化合物的比较
ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-[2-(Acetyloxy)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-[2-(Hydroxy)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Ethyl 2-[2-(Acetyloxy)benzamido]-4-(ethyl)thiophene-3-carboxylate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
These comparisons highlight the uniqueness of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical properties and biological activities.
属性
分子式 |
C20H23NO5S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO5S/c1-5-25-20(24)17-14(10-12(2)3)11-27-19(17)21-18(23)15-8-6-7-9-16(15)26-13(4)22/h6-9,11-12H,5,10H2,1-4H3,(H,21,23) |
InChI 键 |
HUVAAGHXHAJOPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11666349.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666350.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666353.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666355.png)
![2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666372.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![3,5-dimethoxy-N-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11666385.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666407.png)

